molecular formula C7H16N2O2 B7848065 N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

Cat. No.: B7848065
M. Wt: 160.21 g/mol
InChI Key: AMXCVQSIBLHJAR-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine typically involves the reaction of glycine with 2-dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)ethyl]-N-methyl-glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methyl-glycine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N,N-Dimethyl-2-hydroxyethylamine: Similar structure but different functional groups.

  • N-Methyldiethanolamine: Similar molecular weight but different chemical properties.

  • 2-Dimethylaminoethanol: Similar core structure but different substituents.

These compounds share some similarities but have distinct differences that make this compound unique in its applications and properties.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8(2)4-5-9(3)6-7(10)11/h4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXCVQSIBLHJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 2-[[2-(dimethylamino)ethyl] (methyl)amino]acetate (1.25 g) prepared in Step A was added with 4 N hydrogen chloride (solution in 1,4-dioxane, 15 ml), and the mixture was stirred at 60° C. for 6 hours. The reaction mixture was cooled to room temperature, and the deposited solids were taken by filtration, washed with diethyl ether, and then dried under reduced pressure to obtain the title compound as hydrochloride (886 mg).
Name
tert-Butyl 2-[[2-(dimethylamino)ethyl] (methyl)amino]acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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